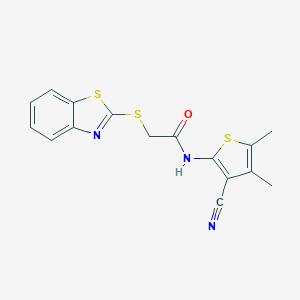![molecular formula C19H19ClN4O3S2 B292560 ethyl 4-amino-5-[(2-chlorophenyl)methylsulfanyl]-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-triene-11-carboxylate](/img/structure/B292560.png)
ethyl 4-amino-5-[(2-chlorophenyl)methylsulfanyl]-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-triene-11-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 3-amino-2-[(2-chlorobenzyl)sulfanyl]-4-oxo-3,5,6,8-tetrahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidine-7(4H)-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure that combines elements of pyrido, thieno, and pyrimidine rings, making it a subject of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-amino-2-[(2-chlorobenzyl)sulfanyl]-4-oxo-3,5,6,8-tetrahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidine-7(4H)-carboxylate typically involves multi-step reactions. One common method includes the condensation of 2-chlorobenzylamine with ethyl 3-aminocrotonate, followed by cyclization with thiourea and subsequent oxidation . The reaction conditions often require the use of solvents such as ethanol and catalysts like triethylamine to facilitate the process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
化学反応の分析
Types of Reactions
Ethyl 3-amino-2-[(2-chlorobenzyl)sulfanyl]-4-oxo-3,5,6,8-tetrahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidine-7(4H)-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can occur at the amino or chlorobenzyl positions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents or nucleophiles such as sodium azide or potassium cyanide are used.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, hydroxyl derivatives, and various substituted analogs .
科学的研究の応用
Ethyl 3-amino-2-[(2-chlorobenzyl)sulfanyl]-4-oxo-3,5,6,8-tetrahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidine-7(4H)-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes
作用機序
The mechanism of action of ethyl 3-amino-2-[(2-chlorobenzyl)sulfanyl]-4-oxo-3,5,6,8-tetrahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidine-7(4H)-carboxylate involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways .
類似化合物との比較
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its inhibitory effects on cyclin-dependent kinases.
Thiazole derivatives: Exhibits a wide range of biological activities, including antimicrobial and anticancer properties
Uniqueness
Ethyl 3-amino-2-[(2-chlorobenzyl)sulfanyl]-4-oxo-3,5,6,8-tetrahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidine-7(4H)-carboxylate stands out due to its unique combination of structural elements, which confer distinct chemical and biological properties.
特性
分子式 |
C19H19ClN4O3S2 |
|---|---|
分子量 |
451 g/mol |
IUPAC名 |
ethyl 4-amino-5-[(2-chlorophenyl)methylsulfanyl]-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-triene-11-carboxylate |
InChI |
InChI=1S/C19H19ClN4O3S2/c1-2-27-19(26)23-8-7-12-14(9-23)29-16-15(12)17(25)24(21)18(22-16)28-10-11-5-3-4-6-13(11)20/h3-6H,2,7-10,21H2,1H3 |
InChIキー |
MUZCXFYYSDTEKI-UHFFFAOYSA-N |
SMILES |
CCOC(=O)N1CCC2=C(C1)SC3=C2C(=O)N(C(=N3)SCC4=CC=CC=C4Cl)N |
正規SMILES |
CCOC(=O)N1CCC2=C(C1)SC3=C2C(=O)N(C(=N3)SCC4=CC=CC=C4Cl)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(3-cyano-4,5-dimethyl-2-thienyl)-2-{[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B292477.png)

![N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-[(4-methyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B292480.png)
![N-(3-cyano-4,5-dimethyl-2-thienyl)-2-{[4-cyclohexyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B292481.png)
![({2-[(Cyanomethyl)sulfanyl]-5,6-dimethylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)acetonitrile](/img/structure/B292482.png)
![12-(4-Bromophenyl)-5-phenyl-6,10-dithia-1,8,13-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,12-tetraen-2-one](/img/structure/B292485.png)
![3-amino-2-[(2-[1,1'-biphenyl]-4-yl-2-oxoethyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B292487.png)
![3-amino-2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B292488.png)
![2-(allylsulfanyl)-3-amino-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B292490.png)
![3-amino-2-(benzylsulfanyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B292491.png)
![N-{[(3-amino-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}-N'-methylurea](/img/structure/B292492.png)
![3-amino-2-[(4-fluorobenzyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B292496.png)
![3-amino-2-[(2-oxo-2-phenylethyl)sulfanyl]-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B292497.png)
![3-amino-2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B292498.png)
